2-Bromo-6-chlorothiazolo[4,5-b]pyridine
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Overview
Description
2-Bromo-6-chlorothiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with bromine and chlorine atoms attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chlorothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with 2-amino-3-bromo-5-chloropyridine, which is reacted with O-ethylxanthic acid potassium salt in N-methylpyrrolidone. The reaction mixture is then subjected to specific conditions to form the desired thiazolo[4,5-b]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chlorothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
2-Bromo-6-chlorothiazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chlorothiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, some derivatives of thiazolo[4,5-b]pyridine have been reported to act as histamine H3 receptor antagonists .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorothiazolo[4,5-b]pyridine
- 6-Chloro-2-mercaptothiazolo[4,5-b]pyridine
- 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine
Uniqueness
2-Bromo-6-chlorothiazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H2BrClN2S |
---|---|
Molecular Weight |
249.52 g/mol |
IUPAC Name |
2-bromo-6-chloro-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H2BrClN2S/c7-6-10-5-4(11-6)1-3(8)2-9-5/h1-2H |
InChI Key |
QBMJQCODVSWYSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)Br)Cl |
Origin of Product |
United States |
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